

Application Note: UV-Spectrophotometric Assay for Levofloxacin Hemihydrate Tablets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Levofloxacin Hydrate

Cat. No.: B1675102

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Introduction

Levofloxacin hemihydrate, a third-generation fluoroquinolone antibiotic, is widely used to treat a variety of bacterial infections.[1] It functions by inhibiting DNA gyrase, a type II topoisomerase, which is essential for bacterial DNA replication and cell division. Accurate and reliable analytical methods are crucial for the quality control of levofloxacin hemihydrate in pharmaceutical formulations to ensure its safety and efficacy. This application note details a simple, rapid, and cost-effective UV-spectrophotometric method for the quantitative determination of levofloxacin hemihydrate in tablet dosage forms. The method is validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3]

Principle

Levofloxacin hemihydrate exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum due to its chemical structure. This property allows for its quantitative determination using UV-spectrophotometry. The method is based on measuring the absorbance of a solution of the drug at its wavelength of maximum absorbance (λ_{max}) and relating it to the concentration using the Beer-Lambert law.

Materials and Reagents

- Levofloxacin Hemihydrate Reference Standard

- Levofloxacin Hemihydrate Tablets
- Methanol (HPLC Grade)[4]
- Distilled Water[5]
- 0.1 N Hydrochloric Acid[1]
- 0.1 N Sodium Hydroxide[6]
- Acetonitrile (HPLC Grade)[7]
- Volumetric flasks
- Pipettes
- UV-Visible Spectrophotometer

Experimental Protocols

Selection of Solvent and Determination of Wavelength of Maximum Absorbance (λ_{max})

The choice of solvent is critical as it can influence the λ_{max} of the drug. Several solvents have been reported for the UV analysis of levofloxacin hemihydrate. A preliminary scan of a dilute solution of levofloxacin hemihydrate in the chosen solvent should be performed in the UV range (200-400 nm) to determine the λ_{max} . [4][5]

Preparation of Standard Stock Solution

Accurately weigh about 10 mg of Levofloxacin Hemihydrate Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the selected solvent to obtain a concentration of 100 $\mu\text{g/mL}$. Sonicate for 15-25 minutes to ensure complete dissolution. [4] From this stock solution, further dilutions can be made to prepare working standard solutions.

Preparation of Sample Solution

- Weigh and finely powder not fewer than 20 levofloxacin hemihydrate tablets to get a homogenous mixture.^[4]
- Transfer a quantity of the powder equivalent to 10 mg of levofloxacin hemihydrate to a 100 mL volumetric flask.
- Add about 70 mL of the solvent and sonicate for 15-25 minutes to ensure complete extraction of the drug.^[4]
- Make up the volume to 100 mL with the solvent and mix well.
- Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
- Dilute a suitable aliquot of the filtrate with the solvent to obtain a final concentration within the linearity range of the method.

Calibration Curve

- From the standard stock solution, prepare a series of dilutions in the selected solvent to get concentrations in the range of approximately 2-12 µg/mL.^{[6][7]}
- Measure the absorbance of each dilution at the determined λ_{max} against the solvent as a blank.
- Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.
- Determine the correlation coefficient (R^2) and the regression equation ($y = mx + c$).^{[4][5]}

Assay of Levofloxacin Hemihydrate Tablets

- Measure the absorbance of the prepared sample solution at the λ_{max} using the solvent as a blank.
- Calculate the concentration of levofloxacin hemihydrate in the sample solution using the regression equation from the calibration curve.

- The percentage of levofloxacin hemihydrate in the tablets can be calculated using the following formula:

$$\% \text{ Assay} = (\text{Concentration of drug from sample solution} / \text{Labeled amount of drug}) \times 100$$

Data Presentation

The quantitative data from various reported UV-spectrophotometric methods for levofloxacin hemihydrate are summarized in the table below for easy comparison.

Solvent	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (R^2)	Reference
Methanol	298	3.0 - 8.0	0.9999	[4]
Water	286.4	4 - 10	> 0.997	[2]
Distilled Water	320	2 - 10	0.9997	[5]
0.1 N NaOH	288	2 - 12	0.999	[6]
Water:Methanol: Acetonitrile (9:0.5:0.5)	292	1.0 - 12.0	0.9998	[3]
10% v/v Acetonitrile	288	2 - 12	0.9999	[7]
0.1 N HCl	293	2 - 12	0.998	[1]

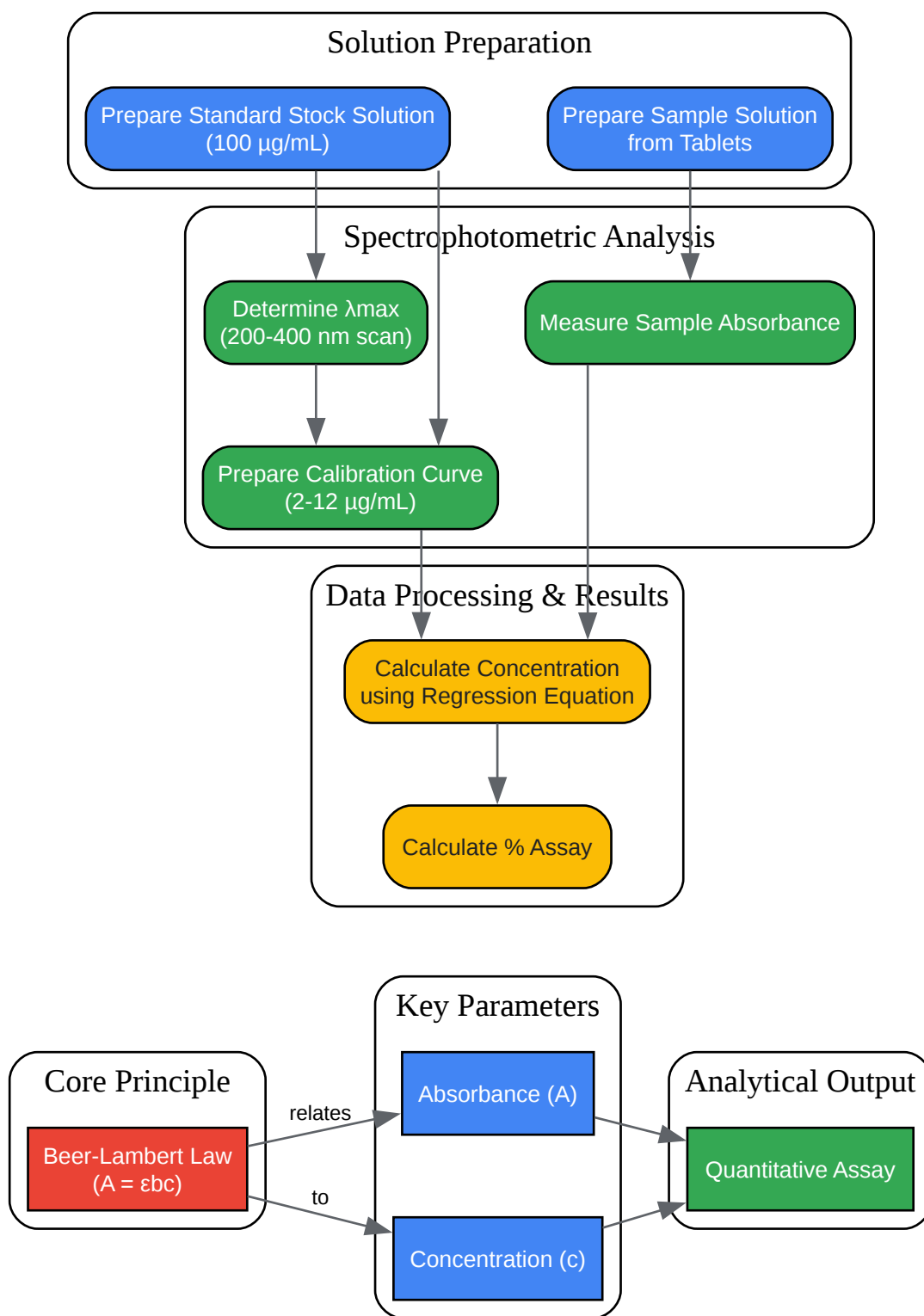
Method Validation

The developed analytical method should be validated as per ICH guidelines for parameters such as:

- Accuracy: Determined by recovery studies, by spiking a known amount of standard drug to the pre-analyzed sample solution. Recovery values should typically be within 98-102%. [1]
- Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) should be less than 2%. [6]

- Linearity: Established by the correlation coefficient of the calibration curve.[\[4\]](#)[\[5\]](#)
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.[\[1\]](#)[\[6\]](#)
- Specificity: The ability of the method to measure the analyte of interest in the presence of other components (excipients).[\[1\]](#)

Visualizations



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- To cite this document: BenchChem. [Application Note: UV-Spectrophotometric Assay for Levofloxacin Hemihydrate Tablets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675102#uv-spectrophotometric-assay-for-levofloxacin-hemihydrate-tablets]

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